![molecular formula C14H13N3O2 B7541947 (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B7541947.png)
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide is a chemical compound also known as GSK-3β inhibitor. It has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of GSK-3β, leading to the inhibition of various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. It has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide in lab experiments include its specificity for GSK-3β inhibition and its potential use in treating various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of potential drug targets for its use in treating various diseases. Additionally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of (E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide involves a multistep process. The starting materials include 2,3-dihydrobenzofuran, 1H-pyrazole-4-carboxamide, and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, and a palladium catalyst. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide has been extensively studied for its potential use in treating various diseases. It has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β has been linked to the treatment of cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-pyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(17-12-8-15-16-9-12)4-2-10-1-3-13-11(7-10)5-6-19-13/h1-4,7-9H,5-6H2,(H,15,16)(H,17,18)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRQBKWTZZBDNP-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)NC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/C(=O)NC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.